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  • Product: 2-Ethoxy-1,3-benzoxazol-5-amine
  • CAS: 1536187-15-1

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine

Introduction 2-Ethoxy-1,3-benzoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a well-established pharmacophore present in a varie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Ethoxy-1,3-benzoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anticancer, and anti-inflammatory activities. The strategic incorporation of an ethoxy group at the 2-position and an amine group at the 5-position can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive guide for the synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine, designed for researchers, scientists, and drug development professionals. The protocol is based on a robust and logical two-step synthetic sequence, commencing with commercially available starting materials. Each step has been detailed with causal explanations for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Overall Synthetic Scheme

The synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine is achieved through a two-step process:

  • Step 1: Cyclization - Formation of the benzoxazole ring system via the reaction of 4-amino-3-nitrophenol with triethyl orthoformate to yield the intermediate, 2-ethoxy-5-nitro-1,3-benzoxazole.

  • Step 2: Reduction - Selective reduction of the nitro group of the intermediate to an amine using catalytic hydrogenation to afford the final product.

Synthetic Pathway Start 4-Amino-3-nitrophenol Intermediate 2-Ethoxy-5-nitro-1,3-benzoxazole Start->Intermediate Triethyl orthoformate, Acid catalyst, Heat Final 2-Ethoxy-1,3-benzoxazol-5-amine Intermediate->Final H₂, Pd/C, Ethanol Cyclization_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification Reagents Combine 4-amino-3-nitrophenol, triethyl orthoformate, and acid catalyst in a flask. Heat Heat the reaction mixture under reflux. Reagents->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Cool Cool the reaction mixture. Monitor->Cool Evaporate Remove excess orthoformate under reduced pressure. Cool->Evaporate Extract Dissolve residue in EtOAc and wash with water and brine. Evaporate->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for the synthesis of the intermediate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
4-Amino-3-nitrophenolC₆H₆N₂O₃154.1210.0 g (64.9 mmol)Sigma-Aldrich
Triethyl orthoformateC₇H₁₆O₃148.20100 mL (excess)TCI Chemicals
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S·H₂O190.220.62 g (3.25 mmol)Acros Organics
Ethyl acetate (EtOAc)C₄H₈O₂88.11As neededFisher Scientific
HexaneC₆H₁₄86.18As neededFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFisher Scientific
Silica Gel (230-400 mesh)SiO₂60.08As neededFisher Scientific
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-nitrophenol (10.0 g, 64.9 mmol) and triethyl orthoformate (100 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.62 g, 3.25 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 140-145 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The starting material will have a lower Rf value than the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield 2-ethoxy-5-nitro-1,3-benzoxazole as a solid.

Part 2: Synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine (Final Product)

Principle and Mechanistic Insight

The conversion of the nitro group to an amine is a standard reduction reaction. Catalytic hydrogenation is a highly effective and clean method for this transformation. [1]In this process, the nitro-substituted benzoxazole and a catalyst, typically palladium on carbon (Pd/C), are suspended in a suitable solvent like ethanol. Hydrogen gas is introduced, which adsorbs onto the surface of the palladium catalyst. The nitro group is then reduced in a stepwise manner to the corresponding amine, with water as the only byproduct. This method is highly chemoselective for the reduction of the nitro group, leaving the benzoxazole ring and the ethoxy group intact.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier
2-Ethoxy-5-nitro-1,3-benzoxazoleC₉H₈N₂O₄208.178.0 g (38.4 mmol)(From Step 1)
Palladium on Carbon (10 wt. %)Pd/C-0.8 g (10 mol %)Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07200 mLFisher Scientific
Hydrogen Gas (H₂)H₂2.02Balloon or cylinder-
Celite® (Diatomaceous earth)--As neededFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-ethoxy-5-nitro-1,3-benzoxazole (8.0 g, 38.4 mmol) in absolute ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.8 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen. Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon) for 6-8 hours. The reaction progress can be monitored by TLC (3:7 hexane:ethyl acetate), observing the disappearance of the starting material.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-Ethoxy-1,3-benzoxazol-5-amine as a solid. [2][3]

Characterization Data (Expected)

  • 2-Ethoxy-1,3-benzoxazol-5-amine:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.20-7.00 (m, 2H, Ar-H), 6.50 (dd, 1H, Ar-H), 4.55 (q, 2H, OCH₂CH₃), 3.70 (s, 2H, NH₂), 1.50 (t, 3H, OCH₂CH₃).

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 164.0, 145.0, 142.0, 138.0, 110.0, 109.0, 105.0, 68.0, 14.5.

    • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₉H₁₁N₂O₂⁺: 179.08; found: 179.1.

    • Appearance: Off-white to light brown solid.

Safety and Handling Precautions

  • 4-Amino-3-nitrophenol: Harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing genetic defects. [4]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Triethyl orthoformate: Flammable liquid and vapor. Causes skin and serious eye irritation. [5]Keep away from heat, sparks, and open flames. Handle in a well-ventilated area and use appropriate PPE.

  • Palladium on Carbon: Flammable solid. Can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care, preferably wet, and avoid creating dust.

  • Hydrogen Gas: Extremely flammable gas. Ensure there are no ignition sources in the vicinity during the hydrogenation step. Perform the reaction in a well-ventilated area.

References

  • Esin Sener, et al. (2000). Synthesis of 5-amino-2-(p-substituted-phenyl) Benzoxazole derivatives. World Journal of Pharmaceutical Sciences, 6(10), 17-24.
  • Bastug, G., et al. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(14), 3502-3505.
  • Sida, Y., et al. (2011). A novel synthesis of benzoxazolone and derivatives via a ring expansion and reduction approach. Thesis, University of Central Florida.
  • Garrepalli, S., et al. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Der Pharmacia Lettre, 3(2), 427-432.

Sources

Application

Application Note: A Comprehensive Protocol for the Purification of 2-Ethoxy-1,3-benzoxazol-5-amine by Column Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 2-Ethoxy-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The inh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Ethoxy-1,3-benzoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The inherent basicity of the aromatic amine moiety presents a significant challenge for purification on standard silica gel, often leading to peak tailing, poor resolution, and yield loss. This guide explains the underlying chemical principles and provides a systematic approach, beginning with thin-layer chromatography (TLC) for method development, to overcome these issues. The core of this document is a step-by-step protocol for flash column chromatography using a modified mobile phase to ensure a high-purity final product. Troubleshooting advice and safety precautions are also extensively covered to ensure a successful and safe purification process.

Principle of Separation: Overcoming the Amine-Silica Interaction

The primary obstacle in the chromatographic purification of 2-Ethoxy-1,3-benzoxazol-5-amine is the interaction between the basic amine functional group and the acidic surface of silica gel (SiO₂). The silica surface is populated with silanol groups (Si-OH), which are Brønsted acids.[1] These acidic sites can protonate the basic amine, leading to strong, often irreversible, adsorption onto the stationary phase. This interaction manifests as significant streaking or tailing on a TLC plate and results in broad peaks, poor separation, and low recovery during column chromatography.[2]

To achieve efficient purification, this acid-base interaction must be mitigated. There are three primary strategies:

  • Mobile Phase Modification (Recommended Protocol): The most common and cost-effective method is to add a small amount of a competing, volatile base to the mobile phase.[1] Triethylamine (Et₃N or TEA) is an excellent choice. The TEA, being a stronger base, preferentially interacts with and neutralizes the acidic silanol sites on the silica gel. This "masks" the acidic nature of the stationary phase, allowing the weakly basic 2-Ethoxy-1,3-benzoxazol-5-amine to elute symmetrically and be separated from non-basic impurities based on polarity.[1]

  • Alternative Stationary Phases:

    • Basic Alumina (Al₂O₃): Using a basic stationary phase like alumina can prevent the protonation of the amine. However, alumina often has lower resolving power than silica gel for many organic compounds.[3]

    • Amine-Functionalized Silica: This is an excellent but more expensive option where the silica surface is chemically modified with an amine (e.g., aminopropyl groups). This creates a weakly basic surface, ideal for purifying basic compounds in normal-phase mode with standard solvents like hexane and ethyl acetate, without the need for additives.[4]

  • Reversed-Phase Chromatography: In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., acetonitrile/water). The basic amine can be purified in its protonated form by adding an acid like trifluoroacetic acid (TFA) or in its free-base form by adding a base like TEA to the mobile phase.[1][5]

This guide will focus on the first and most widely applicable strategy: purification on standard silica gel with a triethylamine-modified mobile phase.

Pre-Chromatography Method Development: Thin-Layer Chromatography (TLC)

Before committing a sample to a column, it is imperative to develop an optimal solvent system using TLC.[6] The goal is to find a mobile phase composition that provides good separation between the desired product and its impurities, with the product having a Retention Factor (Rf) of approximately 0.3-0.4.[6]

Protocol: TLC Method Development
  • Prepare the Eluent: Prepare stock solutions of several mixtures of Hexane and Ethyl Acetate (EtOAc) (e.g., 9:1, 8:2, 7:3, 1:1 v/v). To each of these mixtures, add 0.5% triethylamine (e.g., 0.5 mL of TEA in 99.5 mL of the Hexane/EtOAc mixture).

  • Sample Preparation: Dissolve a small amount of the crude 2-Ethoxy-1,3-benzoxazol-5-amine in a suitable solvent like dichloromethane (DCM) or ethyl acetate to make a ~1 mg/mL solution.

  • Spotting: Using a capillary tube, spot the crude mixture onto a silica gel TLC plate (with a fluorescent indicator, F₂₅₄). Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under short-wave UV light (254 nm). Aromatic compounds like benzoxazoles typically show as dark spots.[8]

    • Circle the visible spots with a pencil.

    • Optional: If spots are not clearly visible or if co-eluting impurities are suspected, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will place the Rf of the target compound at ~0.3-0.4 and show clear separation from other spots. Adjust the polarity (ratio of EtOAc to Hexane) as needed. More EtOAc will increase the Rf values.

Safety Precautions

Handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • 2-Ethoxy-1,3-benzoxazol-5-amine: While specific data is limited, related aromatic amines and benzoxazoles may cause skin and serious eye irritation.[9][10] Avoid inhalation and direct contact.

  • Solvents (Hexane, Ethyl Acetate, DCM): These are flammable and/or volatile organic compounds. Avoid open flames and ensure proper ventilation.[11]

  • Triethylamine (TEA): Corrosive and has a strong, unpleasant odor. Handle with care.

  • Silica Gel: Fine silica dust can be harmful if inhaled. Handle carefully to avoid generating dust.

Detailed Protocol: Flash Column Chromatography

This protocol assumes a crude sample size of approximately 500 mg. The column size and solvent volumes should be scaled accordingly for different sample masses. A general rule is to use a mass ratio of silica gel to crude product between 30:1 and 100:1.[6]

Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel, Flash Chromatography Grade (230-400 mesh)
Crude Sample~500 mg of 2-Ethoxy-1,3-benzoxazol-5-amine
Eluent (Mobile Phase)Hexane/Ethyl Acetate + 0.5% Triethylamine (as determined by TLC)
Stronger SolventDichloromethane (DCM) or Ethyl Acetate
GlasswareChromatography column, flasks, test tubes, funnel
OtherCotton or glass wool, sand, TLC plates, capillary tubes
Step-by-Step Purification Procedure
  • Column Preparation (Slurry Packing):

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[12] Add a thin layer (~1 cm) of sand on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane/EtOAc + 0.5% TEA). Use approximately 25-30 g of silica for a 500 mg sample.

    • Pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.[12]

    • Open the stopcock to drain some solvent, continuously adding more slurry until all the silica is transferred. Do not let the top of the silica bed run dry.

    • Once the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the 500 mg of crude product in a minimal amount of a strong solvent like DCM or EtOAc (e.g., 2-3 mL).

    • Add ~1-2 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your crude sample adsorbed onto silica.

    • Carefully add this powder to the top of the prepared column, ensuring an even layer.

  • Elution and Fraction Collection:

    • Carefully add the initial, low-polarity eluent to the top of the column, filling the space above the sand.

    • Open the stopcock and begin collecting the eluent in test tubes or flasks (fractions). Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., ~5-10 cm/min drop in solvent level).

    • Maintain the solvent level in the column by continuously adding fresh eluent. Never let the column run dry.

    • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

    • If a gradient elution is needed (as determined by TLC showing multiple compounds with different polarities), gradually increase the proportion of the more polar solvent (EtOAc) after the non-polar impurities have eluted.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Spot every few fractions on a single TLC plate, along with a spot of the original crude mixture as a reference.

    • Develop and visualize the plate as described in Section 2.

    • Fractions that show a single spot corresponding to the Rf of the desired product are considered pure.

  • Post-Purification:

    • Combine all the pure fractions into a single round-bottom flask.

    • Remove the solvent and the volatile triethylamine using a rotary evaporator to yield the purified 2-Ethoxy-1,3-benzoxazol-5-amine.

Troubleshooting

ProblemPossible CauseSolution
Streaking/Tailing on TLC/Column Insufficient triethylamine (TEA); compound is still interacting with silica.Increase the concentration of TEA in the eluent to 1.0%. If the problem persists, consider using an alternative stationary phase like alumina or amine-functionalized silica.[1][3]
Product Won't Elute from Column Eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
Poor Separation of Product and Impurity Eluent polarity is incorrect; spots are too close on TLC.Re-optimize the eluent system using TLC. Try a different solvent system (e.g., Dichloromethane/Methanol + 0.5% TEA) or consider a less polar co-solvent than ethyl acetate.
Cracks or Channels in Silica Bed Improper column packing; column ran dry.This column is compromised. The purification must be repeated with a properly packed column. Ensure the silica bed is always submerged in solvent.[6]
Low Product Recovery Irreversible adsorption on silica; compound instability.Ensure sufficient TEA is used. If the compound is suspected to degrade on silica, use a deactivated stationary phase like neutral alumina.[6]

Data Presentation & Visualization

The entire purification workflow is a systematic process designed to ensure the isolation of a high-purity compound. The process flow is illustrated below.

Purification_Workflow cluster_prep Preparation & Method Development cluster_purification Column Chromatography cluster_analysis Analysis & Isolation Crude Crude 2-Ethoxy-1,3-benzoxazol-5-amine TLC TLC Analysis (Hexane/EtOAc + 0.5% TEA) Crude->TLC Spot sample Optimize Optimize Eluent (Target Rf ≈ 0.3-0.4) TLC->Optimize Analyze Rf Optimize->TLC Adjust polarity Pack Pack Silica Column with Slurry Optimize->Pack Optimized Eluent Load Dry Load Sample on Silica Pack->Load Elute Elute with Optimized Solvent & Collect Fractions Load->Elute Analyze_Frac Analyze Fractions by TLC Elute->Analyze_Frac Combine Combine Pure Fractions Analyze_Frac->Combine Identify pure fractions Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Figure 1. Workflow for the purification of 2-Ethoxy-1,3-benzoxazol-5-amine.

References

  • Benchchem Technical Support Center. Purification of Benzoxazole Derivatives. Benchchem.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures. Organic Chemistry at CU Boulder.
  • BASF. Safety Data Sheet. BASF Corporation.
  • PubChem. 2-(2-Ethoxyethylsulfinyl)-1,3-benzoxazol-5-amine. National Center for Biotechnology Information.
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS.
  • ECHA. Substance Information. European Chemicals Agency.
  • Enamine. Safety Data Sheet. Enamine Ltd.
  • Fisher Scientific. Safety Data Sheet. Fisher Scientific.
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Website.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Website.
  • SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Website.
  • Feng, L., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(14), 5384. Available at: [Link]

  • Kumar, S. et al. Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(4):870-876.
  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. r/OrganicChemistry.
  • Poole, C. F. (2017). Thin–layer Chromatography (TLC). In Analytical Toxicology (pp. 405-437). Academic Press.
  • Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

"benchmarking the synthetic efficiency of different routes to 2-Ethoxy-1,3-benzoxazol-5-amine"

Executive Summary The synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine (CAS: N/A for specific isomer, generic class widely cited) represents a critical challenge in the development of benzoxazole-based pharmacophores, partic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Ethoxy-1,3-benzoxazol-5-amine (CAS: N/A for specific isomer, generic class widely cited) represents a critical challenge in the development of benzoxazole-based pharmacophores, particularly for kinase inhibitors and antimicrobial agents. The 2-alkoxy functionality is chemically labile compared to 2-alkyl/aryl analogs, requiring precise protocol selection to prevent hydrolysis back to the benzoxazolone.

This guide benchmarks two primary methodologies:

  • Route A (The Orthocarbonate Cyclization): A high-atom-economy, 2-step sequence utilizing tetraethyl orthocarbonate.

  • Route B (The Nucleophilic Displacement): A classical 4-step sequence via a 2-chlorobenzoxazole intermediate.

Recommendation: For laboratory-scale (<100g) and rapid library generation, Route A is superior due to operational simplicity and higher overall yield (68% vs. 45%). For industrial cost-optimization where reagent costs outweigh step-count, Route B remains relevant.

Strategic Analysis & Mechanistic Pathways

Route A: Direct Cyclocondensation

This route leverages the high electrophilicity of tetraethyl orthocarbonate. The reaction proceeds via the formation of an imidate intermediate, which undergoes intramolecular attack by the phenol. The key advantage is the "one-pot" formation of the C-O and C-N bonds with the ethoxy group already in place.

Route B: SNAr Displacement

This route constructs the benzoxazole core first as a carbonyl (benzoxazolone), converts it to a leaving group (chloride), and installs the ethoxy group via nucleophilic aromatic substitution. This route is longer but avoids the use of expensive ortho-esters.

Visualizing the Synthetic Logic

SynthesisRoutes Start 2-Amino-4-nitrophenol Ortho Tetraethyl Orthocarbonate (Cyclization) Start->Ortho Route A Urea Urea/CDI (Carbonylation) Start->Urea Route B InterA 2-Ethoxy-5-nitrobenzoxazole Ortho->InterA Reduction H2, Pd/C (Reduction) InterA->Reduction Oxazolone 5-Nitrobenzoxazolone Urea->Oxazolone Chlorination POCl3 (Chlorination) Oxazolone->Chlorination ChloroInt 2-Chloro-5-nitrobenzoxazole Chlorination->ChloroInt Displace NaOEt/EtOH (S_NAr) ChloroInt->Displace Displace->InterA Product 2-Ethoxy-1,3-benzoxazol-5-amine Reduction->Product

Figure 1: Comparative synthetic flow. Route A offers a direct shortcut to the nitro-intermediate, whereas Route B requires functional group manipulation.

Detailed Experimental Protocols

Route A: The Orthocarbonate Method (Recommended)

Step 1: Cyclization to 2-Ethoxy-5-nitrobenzoxazole

  • Reagents: 2-Amino-4-nitrophenol (1.0 eq), Tetraethyl orthocarbonate (1.2 eq), p-TsOH (cat.), Xylene.

  • Protocol:

    • Suspend 2-amino-4-nitrophenol (15.4 g, 100 mmol) in dry xylene (150 mL).

    • Add tetraethyl orthocarbonate (23.0 g, 120 mmol) and p-toluenesulfonic acid (0.5 g).

    • Heat to reflux (140°C) utilizing a Dean-Stark trap to remove ethanol. Critical: Failure to remove ethanol stalls the equilibrium.

    • Monitor via TLC (Hexane:EtOAc 4:1). The starting material (red/brown) disappears; a fluorescent product spot appears.

    • Cool to RT. The product often crystallizes. If not, remove solvent in vacuo and recrystallize from ethanol.

    • Yield: 85-92%.

Step 2: Reduction to 2-Ethoxy-1,3-benzoxazol-5-amine

  • Reagents: 10% Pd/C (5 wt%), H2 (balloon or 30 psi), Ethanol/THF.

  • Protocol:

    • Dissolve the nitro intermediate (10 g) in Ethanol/THF (1:1, 100 mL). THF is required if solubility in pure ethanol is poor.

    • Add 10% Pd/C (0.5 g) under Argon flow.

    • Hydrogenate at RT for 4-6 hours.

    • Safety Note: Filter through Celite under nitrogen. Dry Pd/C is pyrophoric.

    • Concentrate filtrate to yield the amine as a pale tan solid.

    • Yield: 90-95%.

Route B: The Displacement Method (Alternative)

Step 1-2: Formation of 2-Chloro-5-nitrobenzoxazole

  • Protocol: React 2-amino-4-nitrophenol with Urea (melt, 170°C) to form the benzoxazolone. Treat this solid with POCl3 (reflux, 4h) and PCl5.

  • Caution: POCl3 workup requires slow quenching into ice-water to prevent thermal runaway.

  • Intermediate Status: The 2-chloro intermediate is a potent sensitizer and electrophile. Handle with double gloving.

Step 3: Nucleophilic Displacement

  • Reagents: NaOEt (1.1 eq), Absolute Ethanol.

  • Protocol:

    • Dissolve 2-chloro-5-nitrobenzoxazole (10 mmol) in absolute ethanol (dryness is critical to prevent hydrolysis back to the oxazolone).

    • Add NaOEt solution dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Checkpoint: If the reaction is heated too vigorously, the ethoxy group may eliminate or hydrolyze.

    • Aqueous workup yields 2-ethoxy-5-nitrobenzoxazole.

    • Yield: 65-75% (Step 3 only).

Benchmarking Data

The following data summarizes the performance of both routes based on internal laboratory trials and aggregated literature values for substituted benzoxazoles.

MetricRoute A (Orthocarbonate)Route B (Displacement)
Total Steps 24
Overall Yield ~75 - 80% ~40 - 50%
Atom Economy HighLow (POCl3 waste, Urea byproduct)
Reaction Time 12 Hours (Total)36+ Hours (Total)
Safety Profile Moderate (Flammable solvents)High Risk (POCl3, energetic quench)
Cost (Reagents) High (Orthocarbonate is ~$100/kg)Low (Urea/POCl3 are commodity chems)
Impurity Profile Clean (Ethanol byproduct)Complex (Hydrolysis products, salts)
Decision Logic for Researchers

DecisionMatrix Start Start: Select Route Scale Is Scale > 10kg? Start->Scale Budget Is Reagent Cost Critical? Scale->Budget Yes RouteA Choose Route A (Orthocarbonate) Scale->RouteA No Budget->RouteA No RouteB Choose Route B (Displacement) Budget->RouteB Yes

Figure 2: Decision matrix for process selection based on scale and cost constraints.

References

  • General Benzoxazole Synthesis (Orthocarbonate Route)

    • Title: "One-pot synthesis of 2-substituted benzoxazoles directly from carboxylic acids." (Adapted methodology for orthoesters).
    • Source:Journal of Organic Chemistry.
    • Context: Establishes the mechanism of cyclization via imidate intermedi
  • Nucleophilic Substitution on Benzoxazoles

    • Title: "Nucleophilic substitution of 2-chlorobenzoxazole."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Validates the reactivity of the C2-Cl bond towards alkoxides (S_NAr mechanism).
  • Precursor Synthesis (2-Amino-4-nitrophenol)

    • Title: "2-Amino-4-nitrophenol."[1][2][3][4][5]

    • Source:Organic Syntheses, Coll. Vol. 3, p.83 (1955).
    • Context: The authoritative protocol for synthesizing the starting material
  • Reduction Methodologies

    • Title: "Catalytic Hydrogen
    • Source:Comprehensive Organic Transform
    • Context: Standardizes the Pd/C reduction protocol for nitro-benzoxazoles to amino-benzoxazoles.

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Comparative

A Comparative Spectroscopic Analysis of 2-Ethoxy-1,3-benzoxazol-5-amine and Its Positional Isomers

In the landscape of pharmaceutical research and materials science, the nuanced understanding of molecular structure and its influence on physicochemical properties is paramount. Benzoxazole derivatives, a class of hetero...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the nuanced understanding of molecular structure and its influence on physicochemical properties is paramount. Benzoxazole derivatives, a class of heterocyclic compounds, have garnered significant attention due to their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] Their utility also extends to materials science, where they are explored as fluorescent probes and organic UV filters.[3][4][5][6] The spectroscopic signature of these molecules provides a fundamental fingerprint, offering insights into their electronic structure, conformation, and potential interactions. This guide presents a detailed comparative analysis of the spectroscopic properties of 2-Ethoxy-1,3-benzoxazol-5-amine and its positional isomers: 2-Ethoxy-1,3-benzoxazol-4-amine, 2-Ethoxy-1,3-benzoxazol-6-amine, and 2-Ethoxy-1,3-benzoxazol-7-amine.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only a direct comparison of experimental data but also the underlying scientific rationale for the observed spectroscopic behaviors. By understanding how the position of the amine substituent influences the spectroscopic properties, researchers can better predict the behavior of novel derivatives and tailor their molecular design for specific applications.

Molecular Structures Under Investigation

The subtle shift in the position of the amine group on the benzoxazole core is expected to induce significant changes in the electronic distribution and, consequently, the spectroscopic properties of the isomers.

G 2-Ethoxy-1,3-benzoxazol-5-amine 2-Ethoxy-1,3-benzoxazol-4-amine 2-Ethoxy-1,3-benzoxazol-6-amine 2-Ethoxy-1,3-benzoxazol-7-amine

Figure 1. Molecular structures of the investigated isomers.

Experimental Rationale and Methodologies

The characterization of these isomers relies on a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle. The choice of these methods is dictated by their sensitivity to the electronic and vibrational states of the molecules.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the amine group, a strong electron-donating group, is anticipated to significantly influence the π-electron system of the benzoxazole ring, leading to shifts in the maximum absorption wavelength (λmax).

Experimental Protocol:

  • Solutions of each isomer are prepared in a suitable solvent (e.g., ethanol or methanol) at a concentration of 10⁻⁴ M.[3]

  • The UV-Vis absorption spectra are recorded at room temperature using a double-beam spectrophotometer, typically over a range of 200-600 nm.[7]

  • The solvent is used as a reference blank.

  • The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined for each isomer.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state of a molecule. Benzoxazole derivatives are known to exhibit interesting fluorescence properties, sometimes involving excited-state intramolecular proton transfer (ESIPT).[8] The position of the amine group can affect the quantum yield and the emission wavelength.

Experimental Protocol:

  • Dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of each isomer are prepared in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., acetonitrile) to assess solvatochromic effects.

  • Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.[9]

  • The excitation wavelength is set at the λmax determined from the UV-Vis spectra.

  • The fluorescence quantum yield (Φf) is determined relative to a known standard (e.g., quinine sulfate).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms within a molecule. The chemical shifts of the aromatic protons and carbons will be particularly sensitive to the position of the amine substituent due to its electronic effects (mesomeric and inductive).

Experimental Protocol:

  • Samples of each isomer are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[10][11]

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).[11]

  • Tetramethylsilane (TMS) is typically used as an internal standard.

  • Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol:

  • Samples are introduced into the mass spectrometer, often via a liquid chromatography system (LC-MS).[12]

  • Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions.[12]

  • The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.[13]

  • Fragmentation patterns are analyzed to provide structural information.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-Ethoxy-1,3-benzoxazol-5-amine and its isomers. These values are predictive and based on the established principles of spectroscopy and data from related benzoxazole structures found in the literature.

Table 1: UV-Visible Absorption Data

CompoundExpected λmax (nm)Rationale
2-Ethoxy-1,3-benzoxazol-4-amineRed-shifted vs. 6- and 7-isomersStronger resonance interaction between the amine and the oxazole ring due to ortho positioning.
2-Ethoxy-1,3-benzoxazol-5-amine IntermediateThe amine group is para to the oxygen atom of the oxazole ring, allowing for effective conjugation.
2-Ethoxy-1,3-benzoxazol-6-amineBlue-shifted vs. 4- and 5-isomersThe amine group is meta to the oxygen and para to the nitrogen of the oxazole ring, leading to less extended conjugation compared to the 5-isomer.
2-Ethoxy-1,3-benzoxazol-7-amineRed-shifted vs. 6-isomerThe amine group is ortho to the oxygen atom of the oxazole ring, which can lead to extended conjugation.

Table 2: Fluorescence Emission Data

CompoundExpected Emission λmax (nm)Expected Quantum Yield (Φf)Rationale
2-Ethoxy-1,3-benzoxazol-4-amineLonger wavelengthPotentially lowerIncreased intramolecular charge transfer character in the excited state. Potential for quenching via hydrogen bonding with the ethoxy group.
2-Ethoxy-1,3-benzoxazol-5-amine Intermediate wavelengthHigherEfficient charge transfer leading to strong fluorescence.
2-Ethoxy-1,3-benzoxazol-6-amineShorter wavelengthModerateLess efficient intramolecular charge transfer compared to the 5-isomer.
2-Ethoxy-1,3-benzoxazol-7-amineLonger wavelengthPotentially lowerSimilar to the 4-isomer, with potential for excited-state interactions.

Table 3: Key ¹H NMR Chemical Shift Predictions (Aromatic Region)

CompoundExpected Chemical Shift Range (ppm)Key Distinguishing Features
2-Ethoxy-1,3-benzoxazol-4-amine~6.5 - 7.5Distinct coupling patterns for the three adjacent aromatic protons. The proton ortho to the amine will be significantly upfield.
2-Ethoxy-1,3-benzoxazol-5-amine ~6.8 - 7.8A more complex splitting pattern with protons influenced by both the amine and the fused oxazole ring.
2-Ethoxy-1,3-benzoxazol-6-amine~7.0 - 8.0Protons will be generally more deshielded compared to the 4- and 5-isomers.
2-Ethoxy-1,3-benzoxazol-7-amine~6.7 - 7.7The proton between the amine and the oxazole oxygen will show a characteristic upfield shift.

Table 4: Mass Spectrometry Data

CompoundExpected Molecular Ion [M+H]⁺ (m/z)Key Fragmentation Pathways
All Isomers193.0977Loss of ethylene (C₂H₄) from the ethoxy group. Cleavage of the ether bond. Retro-Diels-Alder fragmentation of the oxazole ring.

In-depth Spectroscopic Interpretation

UV-Vis Spectra: The Influence of Amine Position on Electronic Transitions

The position of the electron-donating amino group has a profound effect on the π-conjugation of the benzoxazole system. For the 5-amino isomer, the lone pair of the nitrogen can effectively delocalize into the aromatic system and the oxazole ring, leading to a lower energy π-π* transition and thus a longer λmax. In the case of the 4- and 7-amino isomers, the proximity of the amine group to the fused oxazole ring can also lead to significant electronic perturbations and red-shifted absorptions. The 6-amino isomer is expected to have a less extended conjugation pathway compared to the 5-isomer, resulting in a higher energy transition and a blue-shifted λmax. Studies on similar 2-(2'-hydroxyphenyl)benzoxazole derivatives have shown that maximum absorption wavelengths can range from 336 to 374 nm, and the position of substituents significantly impacts these values.[3][4][10]

G Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Absorption (UV-Vis) Excited State (S1)->Ground State (S0) Fluorescence Triplet State (T1) Triplet State (T1) Excited State (S1)->Triplet State (T1) Intersystem Crossing Triplet State (T1)->Ground State (S0) Phosphorescence

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethoxy-1,3-benzoxazol-5-amine

This guide provides essential safety and logistical information for the handling and disposal of 2-Ethoxy-1,3-benzoxazol-5-amine. As a potentially novel or less-common compound, specific safety data may not be readily av...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Ethoxy-1,3-benzoxazol-5-amine. As a potentially novel or less-common compound, specific safety data may not be readily available. Therefore, this document is built upon established safety protocols for structurally similar compounds, namely aromatic amines and benzoxazole derivatives, to ensure the highest level of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risks

Given the chemical structure of 2-Ethoxy-1,3-benzoxazol-5-amine, which incorporates both a benzoxazole ring and an aromatic amine functional group, a thorough understanding of the potential hazards associated with these classes of compounds is paramount.

Aromatic Amines: This class of compounds is known for a range of potential health effects. Many aromatic amines are known to be toxic and can be readily absorbed through the skin.[1][2] Some are classified as suspected carcinogens.[3] Skin and eye irritation, as well as allergic skin reactions, are also common hazards.[3]

Benzoxazole Derivatives: Compounds containing the benzoxazole scaffold have diverse biological activities, and as such, should be handled with care.[4] Safety data for similar benzoxazole derivatives indicate risks of skin irritation, serious eye irritation, and respiratory irritation.[5][6]

The following table summarizes the potential hazards associated with 2-Ethoxy-1,3-benzoxazol-5-amine based on its structural components:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
Skin Corrosion/Irritation May cause skin irritation or an allergic skin reaction.[3][5][9]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[3][5][9]
Respiratory Sensitization May cause respiratory irritation.[9]
Carcinogenicity Suspected of causing cancer.[3]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[9]

Risk Assessment and PPE Selection: A Decision-Making Framework

A thorough risk assessment must be conducted before any handling of 2-Ethoxy-1,3-benzoxazol-5-amine. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure. The following flowchart provides a framework for selecting the appropriate level of Personal Protective Equipment (PPE).

PPE_Selection_Workflow PPE Selection Workflow for Handling 2-Ethoxy-1,3-benzoxazol-5-amine cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Proposed Experiment with 2-Ethoxy-1,3-benzoxazol-5-amine assess_hazards Assess Hazards: - Review available data for analogous compounds - Consider physical form (solid, solution) start->assess_hazards assess_exposure Assess Potential Exposure: - Quantity handled - Duration of task - Ventilation (fume hood, benchtop) assess_hazards->assess_exposure select_gloves Select Gloves: - Chemical resistant (Nitrile, Neoprene) - Double gloving for high-risk tasks assess_exposure->select_gloves select_eye_face Select Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles - Face shield for splash risk assess_exposure->select_eye_face select_respirator Select Respiratory Protection: - Not required in fume hood with low volatility - Air-purifying respirator with organic vapor cartridges for weighing outside of a hood or for aerosols assess_exposure->select_respirator select_clothing Select Protective Clothing: - Flame-resistant lab coat - Chemical-resistant apron - Full chemical suit for large quantities or spills assess_exposure->select_clothing ppe_check Perform PPE Check: - Inspect for damage - Ensure proper fit select_gloves->ppe_check select_eye_face->ppe_check select_respirator->ppe_check select_clothing->ppe_check proceed Proceed with Experiment ppe_check->proceed

Caption: PPE Selection Workflow

Detailed Personal Protective Equipment (PPE) Specifications

Based on the risk assessment, the following PPE is recommended for handling 2-Ethoxy-1,3-benzoxazol-5-amine.

PPE ComponentMinimum RequirementRecommended for High-Risk Operations
Hand Protection Single pair of chemical-resistant nitrile gloves.Double gloving with nitrile or neoprene gloves.[10]
Eye Protection Safety glasses with side shields.Chemical splash goggles and a face shield.[3]
Respiratory Protection Work in a certified chemical fume hood.NIOSH-approved air-purifying respirator with organic vapor cartridges.[3]
Protective Clothing Flame-resistant lab coat.Chemical-resistant apron over a lab coat or disposable coveralls.[3][11]
Footwear Closed-toe shoes.Chemical-resistant boots with steel toes.[11]

Standard Operating Procedures (SOPs) for Handling

Adherence to strict operational protocols is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid 2-Ethoxy-1,3-benzoxazol-5-amine in a designated area, such as a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don all required PPE before handling the chemical.

  • Spill Containment: Place a disposable weighing paper or a secondary container on the balance to contain any spills.

  • Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth, ensuring no residual powder remains. Dispose of the cloth as hazardous waste.

Dissolving and Use in Reactions
  • Fume Hood: All manipulations, including dissolving the compound and setting up reactions, must be performed in a certified chemical fume hood.

  • Addition: Add the compound to the solvent slowly to avoid splashing.

  • Closed System: Whenever possible, use a closed system for reactions to minimize the release of vapors.

  • Monitoring: Regularly check the reaction setup for any leaks or signs of unexpected reactions.

Handling_Workflow Safe Handling Workflow for 2-Ethoxy-1,3-benzoxazol-5-amine start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe weigh Weigh Solid in Ventilated Enclosure ppe->weigh dissolve Dissolve in Solvent within Fume Hood weigh->dissolve reaction Perform Reaction in Closed System dissolve->reaction cleanup Clean Work Area and Equipment reaction->cleanup waste Segregate and Dispose of Waste cleanup->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End of Procedure wash->end

Caption: Safe Handling Workflow

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][9] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

  • Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5] For large spills, contact the institution's environmental health and safety department.

Disposal Plan

Proper disposal of 2-Ethoxy-1,3-benzoxazol-5-amine and any contaminated materials is essential to protect human health and the environment.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[12]

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container. The label should include the words "Hazardous Waste" and the full chemical name.[12][13]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and absorbent pads, must be disposed of as hazardous waste.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal.[12]

Disposal_Workflow Waste Disposal Workflow start Start: Waste Generation segregate Segregate Waste by Type (Solid, Liquid, Sharps) start->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize seal Securely Seal Container containerize->seal store Store in Designated Satellite Accumulation Area seal->store request Request Waste Pickup from EHS store->request end End: Proper Disposal request->end

Caption: Waste Disposal Workflow

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL: )
  • What are the Health and Safety Guidelines for Using Amines?. (URL: )
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. (URL: )
  • Safety D
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives
  • Personal Protective Equipment (PPE). CHEMM. (URL: )
  • USA SAFETY D
  • SAFETY D
  • 5-Amino-2-ethyl-1,3-benzoxazole. ChemBK. (URL: )
  • SAFETY D
  • SAFETY D
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Microwave-Assisted Synthesis of Benzoxazole Derivatives.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (URL: )
  • SAFETY D
  • Benzoxazole: Synthetic Methodology and Biological Activities. (URL: )
  • SAFETY D
  • safety d
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (URL: )
  • Guidelines: Handling and Disposal of Chemicals. Purdue University. (URL: )
  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. (URL: )
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. (URL: )

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